![molecular formula C18H18Cl2FN3O3S B500334 N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide CAS No. 890599-41-4](/img/structure/B500334.png)
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, also known as DPA-714, is a novel and promising compound that has shown potential in various scientific research applications. It belongs to the family of piperazine derivatives and has been synthesized using a variety of methods.
Mechanism of Action
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide binds to the TSPO and modulates its activity. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. This compound has been found to reduce neuroinflammation by decreasing the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) production.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. In cancer cells, this compound has been found to induce apoptosis by activating caspases and increasing ROS production.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and has been found to have low toxicity in preclinical studies. It also has good bioavailability and can cross the blood-brain barrier, making it suitable for studying neuroinflammation and neurodegenerative diseases. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It is also expensive and may not be readily available in some labs.
Future Directions
There are several future directions for N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide research. One area of interest is the development of new TSPO ligands with improved specificity and efficacy. Another area of interest is the use of this compound in studying the role of TSPO in various diseases, such as multiple sclerosis and stroke. This compound may also have potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and long-term effects of this compound.
Synthesis Methods
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide can be synthesized using different methods, including the reaction of 3,4-dichloroaniline with 4-(4-fluorophenylsulfonyl)piperazine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 4-(4-fluorophenylsulfonyl)piperazine with N-(3,4-dichlorophenyl)glycine in the presence of diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has shown potential in various scientific research applications, including neuroinflammation, neurodegenerative diseases, and cancer. It has been found to bind to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes. TSPO is involved in neuroinflammation and has been found to be upregulated in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have anti-tumor activity and has been tested in preclinical models of breast cancer, glioblastoma, and melanoma.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O3S/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLIBPWTNFKYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

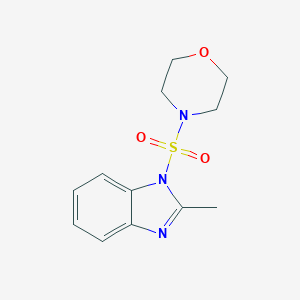
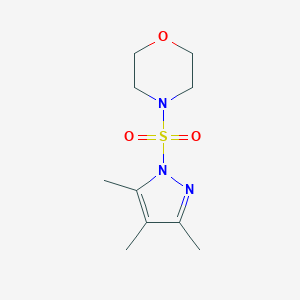
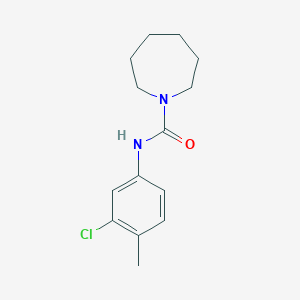
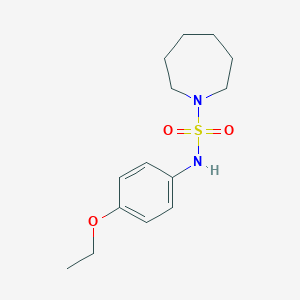
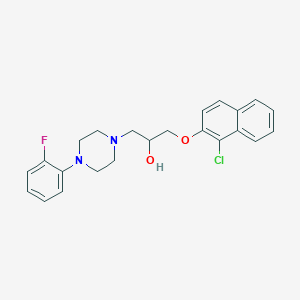

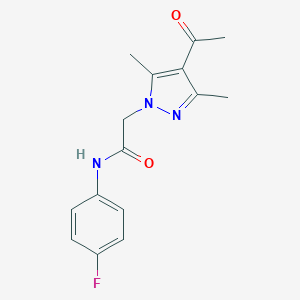

![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)

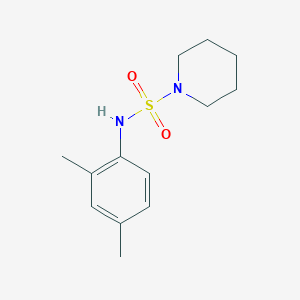
![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)

